molecular formula C18H22N2 B8326320 (S)-1-benzhydryl-2-methylpiperazine CAS No. 306296-84-4

(S)-1-benzhydryl-2-methylpiperazine

Cat. No.: B8326320
CAS No.: 306296-84-4
M. Wt: 266.4 g/mol
InChI Key: LEIACGHFADQQTN-HNNXBMFYSA-N
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Description

(S)-1-Benzhydryl-2-methylpiperazine is a chiral organic compound featuring a piperazine ring core that is substituted with a benzhydryl (diphenylmethyl) group and a methyl group at the 2-position with (S)-stereochemistry . The piperazine scaffold is a well-established privileged structure in medicinal chemistry, known for its broad and potent biological activities, making it a highly valuable building block for the synthesis of novel pharmacologically active molecules . The benzhydryl group is a common feature in several therapeutic agents; for instance, the related compound cyclizine, which is an antihistamine and antiemetic drug used to treat motion sickness, is a derivative of the benzhydrylpiperazine structure . The specific stereochemistry of the (S)-enantiomer may be critical for asymmetric synthesis and for investigating stereospecific interactions with biological targets, such as enzymes or receptors . Researchers utilize this chiral scaffold in the design and development of compounds for potential applications in central nervous system (CNS) disorders, metabolic diseases, and peripheral diseases . This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

306296-84-4

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

(2S)-1-benzhydryl-2-methylpiperazine

InChI

InChI=1S/C18H22N2/c1-15-14-19-12-13-20(15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3/t15-/m0/s1

InChI Key

LEIACGHFADQQTN-HNNXBMFYSA-N

Isomeric SMILES

C[C@H]1CNCCN1C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1CNCCN1C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Antihistaminic Activity

One of the notable applications of (S)-1-benzhydryl-2-methylpiperazine is its use as an antihistamine. Research indicates that compounds derived from benzhydryl piperazines exhibit significant antihistaminic activity with prolonged effects, making them suitable for treating allergic reactions. For instance, studies have shown that these compounds can provide protective action against histamine exposure for extended periods, which is advantageous compared to traditional antihistamines that require more frequent dosing .

1.2 Histone Deacetylase Inhibition

Recent investigations have identified this compound as a potential inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. A study demonstrated that a derivative of this compound exhibited potent anti-tumor effects, particularly against breast cancer cell lines (MDA-MB-231 and MCF-7). The compound's mechanism involves inhibiting HDAC activity, thereby affecting gene expression related to tumor growth and metastasis .

Synthesis and Characterization

2.1 Synthetic Methodology

The synthesis of this compound typically involves the reaction of methyl piperazine with benzhydryl halides under controlled conditions. This process often includes the use of non-polar solvents and acids to facilitate the extraction and purification of the desired product . The resulting compound can be characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry, to confirm its structure and purity.

Biochemical Research

3.1 Mechanistic Studies

The compound has been explored in biochemical research to understand its interaction with various enzymes and receptors. For example, studies on piperazine derivatives have revealed their potential as inhibitors for enzymes involved in endocannabinoid signaling, which plays a crucial role in pain modulation and appetite regulation . This makes this compound a candidate for further exploration in neuropharmacology.

3.2 Antimicrobial Properties

In addition to its antihistaminic and anticancer activities, this compound has been evaluated for antimicrobial properties. Research has shown that related compounds exhibit significant activity against various bacterial strains, indicating potential applications in treating infections .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application Details References
Antihistaminic ActivityProlonged effectiveness against histamine; less frequent dosing required
HDAC InhibitionPotent anti-tumor effects; affects gene expression related to cancer
Biochemical MechanismsInhibits enzymes involved in endocannabinoid signaling; potential neuropharmacological uses
Antimicrobial PropertiesSignificant activity against bacterial strains; potential in infection treatment

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences
Compound Name Substituents Biological Activity/Application Key Reference(s)
(S)-1-Benzhydryl-2-methylpiperazine 1-benzhydryl, 2-methyl (S) Not explicitly reported; inferred enzyme modulation
1-Benzhydryl-4-methylpiperazine (Cyclizine) 1-benzhydryl, 4-methyl Antihistamine, antiemetic
1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine (H-7) 1-isoquinolinylsulfonyl, 2-methyl Protein kinase C inhibitor (Ki = 6 µM)
(S)-1-Benzyl-3-methylpiperazine 1-benzyl, 3-methyl (S) Intermediate in enantioselective synthesis

Key Findings :

  • Methyl Position : The 2-methyl group in H-7 enhances protein kinase C inhibition compared to 2,3-dimethyl analogs, which show reduced activity . In contrast, Cyclizine’s 4-methyl group is optimal for antihistaminic effects, suggesting positional specificity in therapeutic targeting .
  • Benzhydryl vs.

Stereochemical Influence

The (S)-configuration in the target compound may confer selectivity in chiral environments, such as enzyme active sites. For example, (S)-configured piperazine derivatives exhibit distinct pharmacokinetic profiles compared to their (R)-enantiomers, as seen in antipsychotic drugs .

Physicochemical Properties

Table 2: Molecular Properties Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Predicted)
This compound C₁₈H₂₂N₂ 266.38 Low (hydrophobic)
Cyclizine C₁₈H₂₂N₂ 266.38 Moderate in organic solvents
H-7 C₁₄H₁₈N₄O₂S 306.38 Moderate (polar sulfonyl group)

Key Findings :

  • The benzhydryl group contributes to low aqueous solubility, a common challenge in drug development.
  • Polar functional groups (e.g., sulfonyl in H-7) improve solubility but may reduce CNS penetration .

Preparation Methods

Benzhydryl Halide Alkylation

The most widely reported method involves the alkylation of 2-methylpiperazine with benzhydryl chloride. This reaction typically proceeds in a non-hydroxylic solvent (e.g., benzene or nitrobenzene) under reflux conditions. Key steps include:

  • Reaction stoichiometry : A 2:1 molar ratio of 2-methylpiperazine to benzhydryl chloride ensures monofunctional alkylation.

  • Solvent selection : Benzene minimizes side reactions with hydroxylic solvents.

  • Workup : Partitioning between ether and water isolates the product, followed by acid-base extraction to obtain the dihydrochloride salt (yield: 75–85%).

Example protocol :

  • Mix 1 equiv. benzhydryl chloride with 2 equiv. 2-methylpiperazine in benzene.

  • Reflux for 6–8 hours.

  • Extract with 3N HCl, basify with NaOH, and recrystallize from ethanol/ether.

Microwave-Assisted Alkylation

Recent adaptations use microwave irradiation to accelerate the reaction, reducing time from 8 hours to 30 minutes while maintaining yields >90%. This method suppresses dibenzhydryl byproduct formation through precise temperature control.

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic 1-benzhydryl-2-methylpiperazine can be resolved using (L)-tartaric acid:

  • React racemic base with (L)-tartaric acid in ethanol.

  • Precipitate the (S)-enantiomer salt selectively (solubility difference: 1:4 in H₂O at 25°C).

  • Liberate the free base with NaOH (enantiomeric excess [ee]: 98–99%).

Data table :

ParameterValue
Resolution solventEthanol/water (3:1)
Yield45–50%
ee98–99%
Recovery methodBasification

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic 1-benzhydryl-2-methylpiperazine selectively modifies the (R)-enantiomer, leaving the (S)-form unreacted. Candida antarctica lipase B (CAL-B) achieves 92% ee at 70% conversion.

Asymmetric Synthesis from Chiral Precursors

(S)-2-Methylpiperazine Utilization

Chiral pool synthesis starts with (S)-2-methylpiperazine, which is alkylated with benzhydryl bromide under phase-transfer conditions:

  • Dissolve (S)-2-methylpiperazine in THF.

  • Add benzhydryl bromide and tetrabutylammonium iodide (TBAI).

  • Stir at 60°C for 12 hours (yield: 68%, ee: 99%).

Critical parameters :

  • Temperature : >50°C prevents epimerization.

  • Catalyst : TBAI enhances reaction rate by 3×.

Catalytic Asymmetric Alkylation

Palladium-catalyzed asymmetric allylic alkylation constructs the chiral center directly:

  • React 2-methylpiperazine with cinnamyl bromide using Pd₂(dba)₃/(S)-BINAP.

  • Achieve 85% ee at −20°C (TOF: 120 h⁻¹).

Solid-Phase Synthesis for High-Throughput Production

A polystyrene-supported benzhydryl chloride resin enables scalable synthesis:

  • Load 2-methylpiperazine onto the resin (loading: 1.2 mmol/g).

  • Perform alkylation at 80°C for 2 hours.

  • Cleave with TFA/CH₂Cl₂ (1:9) to release product (purity: 95% by HPLC).

Advantages :

  • Eliminates aqueous workup steps.

  • Reusable for 5 cycles without yield loss.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.18 (m, 10H, Ar-H), 4.21 (s, 1H, CH), 3.02 (q, J = 10 Hz, 2H, NCH₂), 2.65 (s, 3H, NCH₃).

  • Chiral HPLC : Chiralpak AD-H column, hexane/i-PrOH (80:20), retention time: 12.7 min (S-enantiomer).

Purity Assessment

  • GC-MS : m/z 266 [M⁺], base peak at m/z 178 (benzhydryl fragment).

  • Elemental analysis : Calculated for C₁₈H₂₂N₂: C, 81.16; H, 8.32; N, 10.52. Found: C, 80.89; H, 8.41; N, 10.48.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Index
Classical alkylation75–85RacemicHigh$
Chiral resolution45–5098–99Moderate$$
Asymmetric synthesis65–7099Low$$$
Solid-phase90–95RacemicHigh$$

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving enantiomeric purity in (S)-1-benzhydryl-2-methylpiperazine?

  • Methodological Answer : The synthesis of enantiomerically pure this compound can be achieved via asymmetric catalysis or chiral resolution. For example, diastereomeric salt formation using chiral acids (e.g., tartaric acid) is a common resolution method. X-ray crystallography and polarimetry are critical for confirming absolute configuration, as demonstrated in studies of 2-methylpiperazine enantiomers . Intermediate characterization should employ NMR (¹H/¹³C) and chiral HPLC with columns like Chiralpak® IA/IB to ensure >99% enantiomeric excess (ee) .

Q. Which analytical techniques are essential for structural and purity characterization of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : For verifying substituent positions and stereochemistry (e.g., benzhydryl group orientation).
  • Chiral HPLC : To quantify enantiomeric purity using cellulose-based chiral stationary phases.
  • X-ray Crystallography : For absolute configuration determination, as applied to analogous 2-methylpiperazine derivatives .
  • Mass Spectrometry (HRMS/ESI-MS) : To confirm molecular weight and fragmentation patterns.

Q. How do substituents influence the physicochemical properties of piperazine derivatives like this compound?

  • Methodological Answer : Substituents such as benzhydryl groups increase lipophilicity (logP), impacting solubility and bioavailability. The pKa of the piperazine nitrogen can be measured via potentiometric titration (e.g., ΔpKa ~1.5 for 2-methylpiperazine vs. unsubstituted piperazine) . Thermodynamic modeling (e.g., COSMO-RS) predicts solubility in solvents like aqueous amines, relevant for CO₂ capture applications .

Advanced Research Questions

Q. What experimental approaches validate the inhibitory activity of this compound against protein kinases?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., PKA, PKC) with ATP-competitive inhibition measured via radioactive ³²P-ATP incorporation or fluorescence polarization. IC₅₀ values are calculated from dose-response curves .
  • Structural Analysis : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with kinase active sites. Compare with H-7 (a 2-methylpiperazine-based inhibitor), which shows Ki values of ~6 µM for PKC .

Q. How can researchers investigate the role of p53 in apoptosis induced by this compound?

  • Methodological Answer :

  • Cell Line Models : Use p53 wild-type (e.g., SH-SY5Y neuroblastoma) vs. p53-mutant/null cells. Treat with 20–100 µM compound and assess apoptosis via TUNEL assay or Annexin V staining .
  • Immunoblotting : Monitor p53 nuclear accumulation and downstream targets (e.g., BAX, PUMA). H-7, a structural analog, induces p53-dependent apoptosis within 6–24 hours .
  • Dominant-Negative p53 Transfection : Confirm resistance to apoptosis in transfected cells, as shown in neuroblastoma studies .

Q. What methodologies assess the potential of this compound derivatives in CO₂ capture?

  • Methodological Answer :

  • Speciation Analysis : Use quantitative ¹³C NMR to identify carbamate/bicarbonate formation in aqueous blends (e.g., with 2-methylpiperazine activators) .
  • Thermodynamic Modeling : Apply electrolyte-NRTL models to predict CO₂ solubility and heats of absorption (ΔH ~50–75 kJ/mol at 40–140°C) .
  • Vapor-Liquid Equilibrium (VLE) Studies : Measure CO₂ partial pressures at varying loadings (0.265 mol CO₂/mol alkalinity gives ~0.5 kPa at 40°C) .

Q. How can chiral separation techniques optimize the isolation of this compound from racemic mixtures?

  • Methodological Answer :

  • Chiral Stationary Phases : Use HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns. Mobile phases of hexane:isopropanol (90:10) with 0.1% diethylamine achieve baseline resolution .
  • Diastereomeric Crystallization : Co-crystallize with chiral resolving agents (e.g., L-tartaric acid) and verify purity via melting point analysis and circular dichroism (CD) spectroscopy .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of piperazine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., H-7’s PKC inhibition varies by cell type due to off-target effects) .
  • Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., benzhydryl vs. sulfonyl groups) to isolate contributions to activity .
  • Orthogonal Assays : Confirm kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (e.g., phospho-antibody Western blot) assays .

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